PBF-509 -

PBF-509

Catalog Number: EVT-278907
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PBF-509 is a potent and orally active adenosine A2A receptor antagonist with potential antineoplastic activity. PBF-509 selectively binds to and inhibits A2AR expressed on T lymphocytes. This abrogates the adenosine/A2AR-mediated inhibition of T-lymphocytes and activates a T-cell-mediated immune response against tumor cells, thereby reducing proliferation of susceptible tumor cells. A2AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of T-cells and, upon activation by adenosine, inhibits their proliferation and activation. Adenosine is often produced in excess by cancer cells.
Molecular Structure Analysis

PBF-509's molecular structure is characterized by its unique scaffold that distinguishes it from other known A2A receptor antagonists. The compound's structural formula has not been explicitly provided in the searched literature, but it is described as having a bicyclic configuration that contributes to its binding affinity and selectivity toward the adenosine A2A receptor. The binding affinity is quantified with a K_i value of approximately 12 nM, indicating its high potency against the target receptor .

Chemical Reactions Analysis

In terms of chemical reactions, PBF-509 primarily functions through competitive inhibition of the adenosine A2A receptor. This inhibition prevents adenosine from exerting its immunosuppressive effects within the tumor microenvironment, thereby facilitating enhanced immune responses against tumors. The compound has shown efficacy in preclinical models, where it significantly reduced tumor burden when administered orally at doses of 15 or 30 mg/kg/day .

Mechanism of Action

PBF-509 operates by antagonizing the adenosine A2A receptor, which plays a crucial role in mediating the immunosuppressive effects of adenosine in cancer. By blocking this receptor, PBF-509 reactivates T cell responses and enhances anti-tumor immunity. This mechanism is particularly relevant in the context of tumors that exploit adenosine signaling to evade immune detection and destruction . The compound's action leads to increased levels of intracellular cyclic adenosine monophosphate (cAMP), which is pivotal for T cell activation and proliferation.

Physical and Chemical Properties Analysis

PBF-509 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight details are not provided but are essential for understanding its pharmacokinetics.
  • Solubility: The compound is typically dissolved in 0.5% methylcellulose for oral administration.
  • Stability: Stability data under various conditions have not been disclosed but are critical for formulation development.

These properties influence its bioavailability and therapeutic efficacy in clinical settings.

Applications

PBF-509 has potential applications in:

  • Parkinson’s Disease Management: As an antagonist of the adenosine A2A receptor, it may alleviate symptoms associated with Parkinson's disease by enhancing dopaminergic signaling.
  • Cancer Immunotherapy: Its primary application lies in cancer treatment, particularly non-small cell lung cancer, where it has been shown to enhance immune responses against tumors by counteracting adenosine-mediated immunosuppression . Clinical trials have demonstrated that PBF-509 is well tolerated and shows promise when used alone or in combination with other immunotherapeutic agents.
Introduction to Adenosine Receptor Modulation in Disease Pathogenesis

Role of A₂A Receptor Signaling in Immunosuppression and Neurodegeneration

Adenosine A₂A receptors (A₂AR) are G-protein coupled receptors (GPCRs) concentrated in the striatum, nucleus accumbens, and olfactory tubercle, with lower expression in immune cells [3] [7]. In the tumor microenvironment, extracellular adenosine accumulation triggers A₂AR activation on immune cells, leading to:

  • Suppression of T-cell proliferation
  • Inhibition of natural killer (NK) cell cytotoxicity
  • Upregulation of immunosuppressive cytokinesThis creates an immunosuppressive niche enabling cancer immune evasion [3] [6].

In Parkinson’s disease (PD), striatal A₂ARs modulate basal ganglia circuitry through complex interactions with dopamine D₂ receptors. They are predominantly expressed on indirect pathway neurons (D₂R-positive GABAergic enkephalinergic neurons) in the striatum [7] [9]. Under pathological conditions:

  • A₂AR activation potentiates GABA release in the external globus pallidus (GPe)
  • This enhances inhibitory output to the thalamus
  • Consequently reducing motor activityThis pathway becomes hyperactive in dopamine-depleted states, exacerbating bradykinesia and rigidity [4] [7] [9].

Emergence of A₂A Antagonists as Multimodal Therapeutic Agents

A₂A receptor antagonists represent a non-dopaminergic strategy for PD treatment and immuno-oncology enhancement. Their therapeutic value stems from:

  • Selective anatomical distribution within motor and limbic circuits
  • Ability to modulate neurotransmitter systems without direct dopamine receptor interaction
  • Dual applicability in neurological and immunological disorders [3] [5]

Istradefylline (approved in Japan/US) demonstrates clinical efficacy in reducing PD "off" time, validating the A₂A target. However, limitations of early xanthine-based antagonists (e.g., low solubility, off-target effects) drove development of novel chemical scaffolds like PBF-509 [5] [7].

Properties

Product Name

PBF-509

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

PBF-509; PBF 509; PBF509;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.